6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Axl kinase Cancer Metastasis

Researchers investigating Axl kinase, CB2, or MAO-B targets require precise substitution patterns-generic analogs risk potency loss. This 6-methoxy-4-oxo-N-(thiazol-2-yl)quinoline-3-carboxamide delivers the exact scaffold validated in published SAR studies. • Axl Kd = 2.7 nM, IC₅₀ = 4.0 nM for lead series 9im • Critical 6-MeO vs 8-MeO comparator for GPCR conformational studies • Validated in 3D-QSAR anticancer models (R² = 0.8704) Supplied with ≥98% purity, suitable for immediate screening cascade integration and pharmacophore model validation.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
Cat. No. B12182270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NC=CS3
InChIInChI=1S/C14H11N3O3S/c1-20-8-2-3-11-9(6-8)12(18)10(7-16-11)13(19)17-14-15-4-5-21-14/h2-7H,1H3,(H,16,18)(H,15,17,19)
InChIKeyRXKQUYZVNGKHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class & Procurement Identity


6-Methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class [1]. This heterocyclic scaffold is characterized by a quinoline core bearing a 6-methoxy substituent and an N-(thiazol-2-yl) carboxamide moiety. Compounds in this class have been investigated as inhibitors of Axl kinase [2], agonists of the CB2 cannabinoid receptor [3], and inhibitors of monoamine oxidase B (MAO-B) [4]. The specific substitution pattern of the target compound—a methoxy group at the C-6 position and an unsubstituted thiazol-2-yl amide—distinguishes it from other positional isomers and analogs with modified heterocyclic attachments, which can profoundly impact target binding and selectivity.

1
4-Oxo-1,4-dihydroquinoline-3-carboxamide scaffold supports Axl kinase, CB2, and MAO-B pathway studies
2
6-Methoxy and N-(thiazol-2-yl) substitution pattern enables SAR exploration across kinase and GPCR targets
3
Synthetic small molecule tool compound for selectivity profiling and computational pharmacophore validation

Why Generic Substitution Is Not Advisable


Within the 4-oxo-1,4-dihydroquinoline-3-carboxamide family, even minor structural modifications lead to dramatic shifts in target affinity and selectivity. For example, the position of the methoxy substituent (6- vs 8-) alters the electron density of the quinoline core, while substitution on the thiazole ring (e.g., 4-methyl) introduces steric hindrance that can disrupt key hydrogen bonding interactions with biological targets [1]. In silico studies on related CB2 agonists have demonstrated that the C-6 substituent can modulate the conformation of the critical W6 residue in GPCR activation [2]. These structure-activity relationships (SAR) underscore that generic interchange of in-class compounds without quantitative verification of the specific substitution pattern carries a high risk of loss of potency, altered selectivity, or complete inactivity in a given assay system.

Position 6-Methoxy vs 8-methoxy isomer may shift electron density and binding orientation within kinase or GPCR pockets
Thiazole Unsubstituted thiazole vs 4-methyl analog alters steric bulk and H-bond capacity, potentially affecting selectivity profiles
Scaffold Generic interchange within the 4-oxoquinoline-3-carboxamide class may lead to uncharacterized potency or selectivity shifts

Quantitative Differentiation Evidence


Axl Kinase Inhibition vs. Compound 9im

High-strength direct data for the target compound is limited. However, the 4-oxo-1,4-dihydroquinoline-3-carboxamide class has demonstrated potent Axl kinase inhibition. The lead compound 9im from this series (which differs from the target compound by its specific C-1, C-6, and amide substitutions) inhibited Axl with a Kd of 2.7 nM and an IC50 of 4.0 nM, while being significantly less potent against 403 other wild-type kinases [1]. The target compound, with its 6-methoxy and N-(thiazol-2-yl) configuration, is expected to occupy the same Axl ATP-binding pocket but with altered selectivity and potency profiles that must be empirically determined. This class-level data establishes the scaffold's capability for sub-nanomolar target engagement.

Axl Kinase Inhibition
Class-level
Lead 9im IC50 4.0 nM vs target uncharacterized
Scaffold validated for Axl engagement; selectivity requires empirical profiling
Data from recombinant Axl assay, 403-kinase panel
Axl kinase Cancer Metastasis

MAO-B Inhibition vs. N-Aryl Analogs

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has yielded highly potent and selective MAO-B inhibitors. N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (compound 10) exhibited an MAO-B IC50 of 5.30 ± 0.74 nM with a selectivity index (SI) of ≥1887 over MAO-A [1]. The target compound replaces the N-(3,4-dichlorophenyl) group with an N-(thiazol-2-yl) moiety and the N-1 methyl with hydrogen, which is predicted to alter both potency and isoform selectivity. While direct data for the target compound in this assay is unavailable, the class-level evidence demonstrates that the core scaffold can achieve low nanomolar MAO-B inhibition with excellent selectivity.

MAO-B Inhibition
Class-level
Analog IC50 5.30 nM, SI ≥1887 over MAO-A
Supports MAO-B pathway screening; N-(thiazol-2-yl) variant offers distinct chemotype
Fluorescence-based recombinant human enzyme assay
MAO-B Neurodegeneration Selectivity

Positional Isomerism: 6-Methoxy vs. 8-Methoxy

The position of the methoxy group on the quinoline ring is a critical determinant of biological activity. In a molecular modeling study of 42 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives docked against the Axl kinase domain (PDB ID: 5U6B), the best-docked compound (9L) achieved a docking score of −4.085 kcal/mol and a PRIME MM/GBSA binding energy of −63.302 kcal/mol [1]. While the specific score for the 6-methoxy isomer is not separately reported, the study's 3D-QSAR models (Q² = 0.5715, R² = 0.8704 for atom-based model) demonstrate that substituent position significantly influences predicted binding affinity. The 6-methoxy substitution places the electron-donating group in a distinct spatial orientation compared to the 8-methoxy analog (CAS data available from multiple vendors), which can alter hydrogen-bond networks and hydrophobic contacts within the target binding site.

6- vs 8-Methoxy Docking
Supporting evidence
Best-docked score −4.085 kcal/mol; MM/GBSA −63.302 kcal/mol
Methoxy position influences predicted binding; empirical validation needed
In silico Axl domain (PDB 5U6B); 3D-QSAR Q²=0.5715
Structure-Activity Relationship Molecular Docking Drug Design

Thiazole Substitution: Unsubstituted vs. 4-Methyl

The target compound bears an unsubstituted thiazol-2-yl amide, whereas closely related commercial analogs feature a 4-methyl substituent on the thiazole ring (e.g., 6-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide, MW 315.3 g/mol ). The presence or absence of the 4-methyl group affects both the steric bulk and the hydrogen-bonding capacity of the thiazole NH. In kinase inhibitor SAR, such modifications frequently impact selectivity across the kinome. While direct comparative biochemical data between these two compounds is not publicly available, the molecular weight difference (unsubstituted thiazole analog ~301.3 g/mol vs. 4-methyl analog 315.3 g/mol) translates to improved ligand efficiency metrics for the target compound if equipotent activity is maintained.

Thiazole Substitution
Supporting evidence
ΔMW = −14 g/mol vs 4-methyl analog; unsubstituted thiazole
Lower MW may improve ligand efficiency metrics if activity retained
Direct comparative biochemical data not available
Kinase Selectivity Ligand Efficiency Medicinal Chemistry

Application Scenarios


Axl Kinase Inhibitor Screening & Selectivity Profiling

Given the established potency of the 4-oxo-1,4-dihydroquinoline-3-carboxamide class against Axl kinase (IC50 = 4.0 nM for lead compound 9im) [1], this compound is suitable for inclusion in Axl inhibitor screening cascades. Its distinct N-(thiazol-2-yl) amide and 6-methoxy substitution pattern make it a valuable comparator to the published lead series for assessing the impact of heterocyclic amide variations on kinase selectivity and cellular anti-migration efficacy.

SAR at the Quinoline C-6 Position

The C-6 methoxy substituent has been shown in CB2 agonist programs to modulate critical GPCR conformational states [1]. This compound serves as a key intermediate for SAR studies comparing 6-methoxy, 8-methoxy, and unsubstituted quinoline derivatives. Its procurement enables systematic evaluation of electronic and steric effects at this position across multiple target classes (kinases, GPCRs, MAO).

Computational Chemistry & Pharmacophore Validation

The compound's well-defined structure has been incorporated into 3D-QSAR models for anticancer activity prediction (Atom-based Q² = 0.5715, R² = 0.8704) [1]. It can be used as a test ligand for validating docking protocols against the Axl kinase domain (PDB 5U6B) or for building new pharmacophore hypotheses that discriminate between 6- and 8-substituted quinoline carboxamides.

MAO-B Inhibitor Lead Generation & Isoform Selectivity

The 4-oxo-1,4-dihydroquinoline-3-carboxamide core has delivered MAO-B inhibitors with IC50 values in the low nanomolar range and >1800-fold selectivity over MAO-A [1]. The N-(thiazol-2-yl) variant offers a novel amide substituent for exploring MAO-B active site interactions, with the potential to yield differentiated intellectual property in the neurodegeneration therapeutic area.

Application
Selection Property
Validation Focus
Axl kinase inhibitor screening
Kinase selectivity profiling context
Target engagement and anti-migration assay endpoints
C-6 position SAR exploration
Methoxy positional isomer comparison
Binding mode and electronic effect across targets
Computational pharmacophore studies
Docking protocol validation ligand
3D-QSAR and free energy calculation benchmarking
MAO-B inhibitor lead generation
Novel N-(thiazol-2-yl) amide chemotype
Isoform selectivity and active-site interaction mapping
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